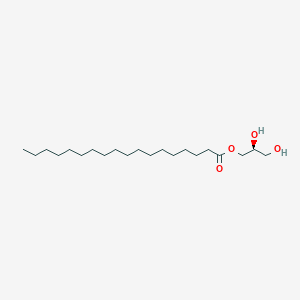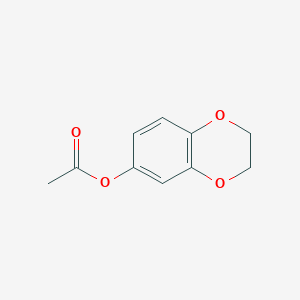
2,3-Dihydro-1,4-benzodioxin-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Dihydro-1,4-benzodioxin-6-yl acetate” is a chemical compound with the molecular formula C11H12O4 . It is also known as “(2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate” and has a molecular weight of 208.21 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of compounds similar to “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” has been reported in the literature . For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media has been used to yield related compounds .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds have been studied . For instance, these compounds have been further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .Physical And Chemical Properties Analysis
“2,3-Dihydro-1,4-benzodioxin-6-yl acetate” is a liquid in its physical form . Its molecular weight is 208.21 and its molecular formula is C11H12O4 .Applications De Recherche Scientifique
Anti-Inflammatory Properties
A study by Vazquez, Rosell, & Pujol (1996) investigated the synthesis and anti-inflammatory properties of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit. They found that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited comparable potency to Ibuprofen in a rat paw edema assay, indicating its potential as an anti-inflammatory agent (Vazquez, Rosell, & Pujol, 1996).
Antibacterial and Enzyme Inhibition
Research by Abbasi et al. (2017) focused on the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives. These compounds were found to have potent antibacterial potential and moderate enzyme inhibitory activities, expanding the applications of 2,3-dihydro-1,4-benzodioxin-6-yl derivatives in the field of microbiology and enzyme research (Abbasi et al., 2017).
Anti-Diabetic Potential
A 2023 study by Abbasi et al. explored the anti-diabetic potential of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides. They reported that these compounds exhibited weak to moderate activity against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Bacterial Biofilm Inhibition and Cytotoxicity
Abbasi et al. (2020) conducted a study on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. They found that these compounds exhibited suitable inhibitory action against bacterial biofilms and displayed docile cytotoxicity, which is significant for applications in combating bacterial infections and understanding their cytotoxic profiles (Abbasi et al., 2020).
Safety And Hazards
The safety information available for “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Orientations Futures
The future directions for the research on “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds could involve further exploration of their antibacterial potential . Additionally, their potential as safe antibacterial agents could be investigated further, given that most of the new molecules are mildly cytotoxic .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRIRUMGMOOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl acetate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

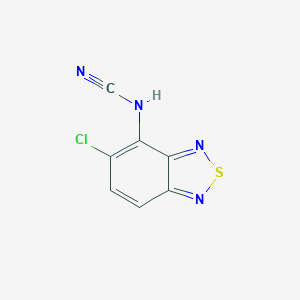
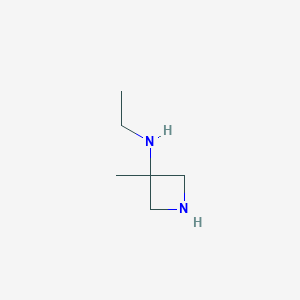
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
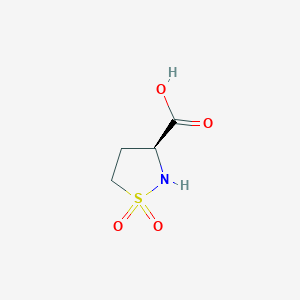
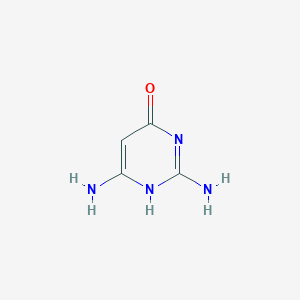
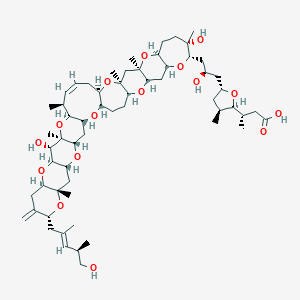
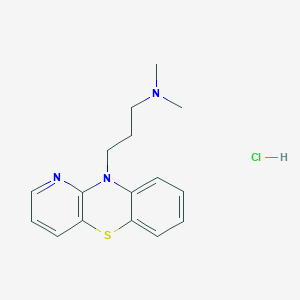
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
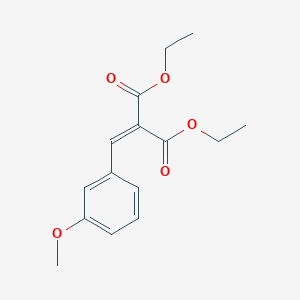
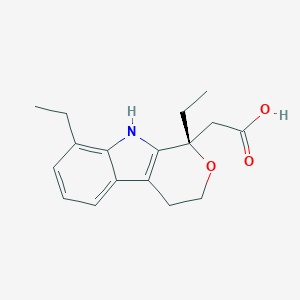
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
